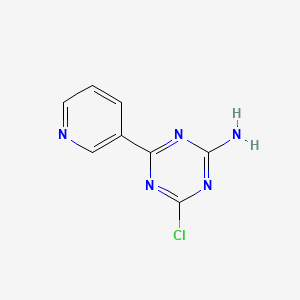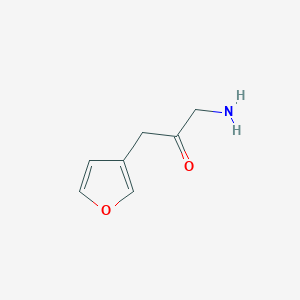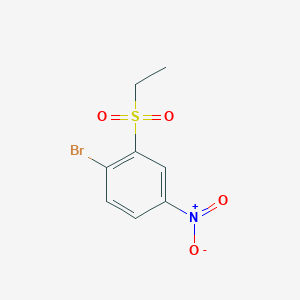
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is an organic compound characterized by the presence of a bromine atom, an ethanesulfonyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(ethanesulfonyl)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Elimination: The ethanesulfonyl group can participate in elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-Amino-2-(ethanesulfonyl)-4-nitrobenzene.
Elimination: Alkenes with the loss of ethanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Elimination: The ethanesulfonyl group is removed, resulting in the formation of a double bond (alkene).
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(ethanesulfonyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-4-nitrobenzene: Lacks the ethanesulfonyl group, affecting its solubility and reactivity.
1-Bromo-4-nitrobenzene: Lacks the ethanesulfonyl group and has different electronic properties due to the position of the nitro group.
Uniqueness: 1-Bromo-2-(ethanesulfonyl)-4-nitrobenzene is unique due to the combination of the bromine, ethanesulfonyl, and nitro groups on the benzene ring. This combination imparts distinct reactivity and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C8H8BrNO4S |
|---|---|
Molekulargewicht |
294.12 g/mol |
IUPAC-Name |
1-bromo-2-ethylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
XPMNZZRLMMHEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


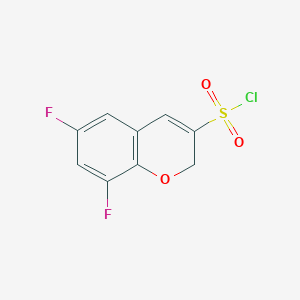


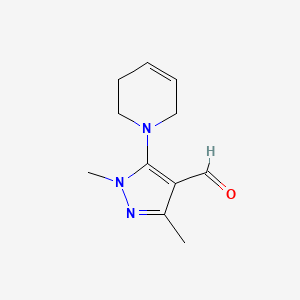
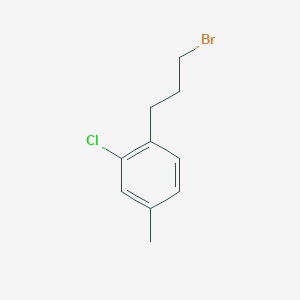

![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
